molecular formula C11H13N3O B1595169 2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile CAS No. 53813-00-6

2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile

Cat. No. B1595169
CAS RN: 53813-00-6
M. Wt: 203.24 g/mol
InChI Key: OJMXBAFOIQQMMJ-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile, also known as MPAA, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. MPAA is a nitrile compound that contains both a pyridine and a morpholine ring. It is a white to off-white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

Efficient Oxidizing Reagent in Synthesis

One application involves the use of a mixture containing N-methyl morpholine for the oxidation of dinucleoside H-phosphonate diesters to phosphates. This system is notable for its inertness to certain linkages and has been successfully applied in the solid phase synthesis of mixed-backbone oligonucleotides (MBOs), demonstrating its utility in the synthesis of complex organic molecules (Nikhil U. Mohe et al., 2003).

Luminescent Lanthanide Ion Complexes

Another application is in the development of luminescent lanthanide ion complexes. A study on 4-thiophen-3-yl-pyridine-2,6-bis(oxazoline) complexes with Eu(III) and Tb(III) triflates showed these complexes to be highly luminescent in both solid state and solution, highlighting their potential in optoelectronic applications (A. de Bettencourt-Dias et al., 2007).

Study on Dipole Moments

Research on the absorption and fluorescence characteristics of certain pyridin compounds has provided insights into solvatochromic shifts and the estimation of ground and excited state dipole moments. These studies are important for understanding the photophysical properties of materials (H. Deepa et al., 2013).

properties

IUPAC Name

2-morpholin-4-yl-2-pyridin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-9-11(10-3-1-2-4-13-10)14-5-7-15-8-6-14/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMXBAFOIQQMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308722
Record name F2189-0015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile

CAS RN

53813-00-6
Record name NSC208416
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F2189-0015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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